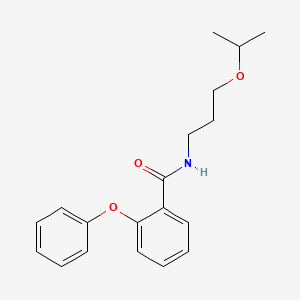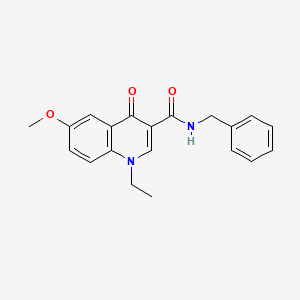
N-(3-isopropoxypropyl)-2-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isopropoxypropyl)-2-phenoxybenzamide, also known as GW 501516 or Cardarine, is a synthetic drug that was developed in the 1990s by pharmaceutical company GlaxoSmithKline. It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the fitness and bodybuilding community due to its ability to enhance endurance and aid in fat loss.
Mecanismo De Acción
N-(3-isopropoxypropyl)-2-phenoxybenzamide 501516 works by activating the peroxisome proliferator-activated receptor-delta (PPAR-delta) pathway. This pathway is involved in regulating energy metabolism and plays a role in the oxidation of fatty acids. Activation of this pathway results in increased expression of genes involved in fat oxidation and energy metabolism.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in energy metabolism and fat oxidation. It also increases the uptake of glucose into muscle cells, leading to improved insulin sensitivity. Additionally, it has been shown to improve cardiovascular function and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-isopropoxypropyl)-2-phenoxybenzamide 501516 has several advantages for use in lab experiments. It is highly selective for the PPAR-delta pathway and has minimal off-target effects. It also has a long half-life, making it suitable for use in long-term studies. However, it is important to note that the effects of this compound 501516 can vary depending on the species being studied and the dosage used.
Direcciones Futuras
There are several potential future directions for research on N-(3-isopropoxypropyl)-2-phenoxybenzamide 501516. One area of interest is its potential use in treating metabolic disorders such as obesity and type 2 diabetes. It may also have potential applications in treating cardiovascular diseases. Additionally, further research is needed to fully understand the long-term effects of this compound 501516 on human health.
Métodos De Síntesis
The synthesis of N-(3-isopropoxypropyl)-2-phenoxybenzamide 501516 involves several steps, including the reaction of phenoxybenzoic acid with isopropylamine to form an amide intermediate. This intermediate is then reacted with 3-bromopropanol to form the final product.
Aplicaciones Científicas De Investigación
N-(3-isopropoxypropyl)-2-phenoxybenzamide 501516 has been extensively studied for its potential applications in various scientific fields. It has been shown to improve endurance and increase fat oxidation in animal studies. It has also been studied for its potential use in treating metabolic disorders such as obesity and type 2 diabetes.
Propiedades
IUPAC Name |
2-phenoxy-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-15(2)22-14-8-13-20-19(21)17-11-6-7-12-18(17)23-16-9-4-3-5-10-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXSQHOUGNIUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B4896481.png)

![6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4896488.png)
![2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B4896489.png)

![2-(1,3-benzodioxol-5-yl)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B4896507.png)
![(3S*)-4-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,3-dimethyl-2-piperazinone](/img/structure/B4896513.png)

![N-(4-fluorobenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B4896530.png)
![9-(2-furyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4896531.png)
![3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4896538.png)
![methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4896543.png)
![[5-(4-methoxyphenyl)-2-furyl]methanol](/img/structure/B4896546.png)
![2-[(6-fluoro-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4896557.png)